isopropyl 2-(7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate
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Description
Isopropyl 2-(7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate is a useful research compound. Its molecular formula is C17H24N4O6 and its molecular weight is 380.401. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as propan-2-yl 2-[[7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carbonyl]amino]acetate, is a pyrido[2,3-d]pyrimidin-5-one derivative . Pyrido[2,3-d]pyrimidines are known to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities . They are also known to inhibit protein tyrosine kinases and cyclin-dependent kinases .
Mode of Action
It is known that pyrido[2,3-d]pyrimidines interact with their targets by binding to the active site, thereby inhibiting the function of the target proteins . The presence of various functional groups in the compound may enhance its binding affinity and selectivity towards its targets.
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its potential to interact with various targets. The inhibition of protein tyrosine kinases and cyclin-dependent kinases can impact cell proliferation and cell cycle regulation . The compound may also influence other pathways related to inflammation, pain perception, blood pressure regulation, and histamine response, based on the known activities of pyrido[2,3-d]pyrimidines .
Properties
IUPAC Name |
propan-2-yl 2-[[7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carbonyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O6/c1-10(2)27-13(22)9-18-14(23)12-8-11-15(21(12)6-7-26-5)19(3)17(25)20(4)16(11)24/h8,10H,6-7,9H2,1-5H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCZWGXRYLRFRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CNC(=O)C1=CC2=C(N1CCOC)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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